1-(2-(Pyridin-2-yl)ethyl)piperazine

Catalog No.
S8009698
CAS No.
63732-26-3
M.F
C11H17N3
M. Wt
191.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-(Pyridin-2-yl)ethyl)piperazine

CAS Number

63732-26-3

Product Name

1-(2-(Pyridin-2-yl)ethyl)piperazine

IUPAC Name

1-(2-pyridin-2-ylethyl)piperazine

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C11H17N3/c1-2-5-13-11(3-1)4-8-14-9-6-12-7-10-14/h1-3,5,12H,4,6-10H2

InChI Key

NJUNCRDVGUBYCB-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CCC2=CC=CC=N2

Canonical SMILES

C1CN(CCN1)CCC2=CC=CC=N2

1-(2-(Pyridin-2-yl)ethyl)piperazine (CAS 63732-26-3) is a heterocyclic compound featuring a pyridine ring linked by an ethyl bridge to a piperazine moiety. This specific structural arrangement provides two key functionalities for further chemical synthesis: the pyridine nitrogen acts as a coordination site and hydrogen bond acceptor, while the secondary amine of the piperazine ring serves as a versatile nucleophilic handle for elaboration. This combination makes it a foundational building block in the development of CNS-active pharmaceutical agents and tailored metal-ligand complexes.

Substituting this compound with close analogs is often unviable for optimized applications. Changing the pyridine nitrogen position (e.g., to the 4-position) alters the bite angle and coordination geometry in metal complexes. Altering the core from piperazine to piperidine can invert receptor affinity by orders of magnitude due to changes in basicity and hydrogen bonding potential. Furthermore, using the N,N'-disubstituted analog, 1,4-bis[2-(pyridin-2-yl)ethyl]piperazine, fundamentally changes its function from a chelating ligand to a bridging ligand, resulting in entirely different supramolecular structures. These structural distinctions are critical for achieving target binding affinity in drug discovery and predictable geometries in materials science, making precise isomer and analog selection a primary procurement consideration.

Precursor Suitability: A Validated Starting Point for High-Affinity Dopamine D4 Receptor Ligands

This compound is a direct precursor to a class of potent and selective dopamine D4 receptor agonists. A derivative, *N*-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, which is synthesized from a close analog of the title compound, demonstrates a binding affinity (Ki) of 1.52 nM for the human D4 receptor. Crucially, it shows over 100-fold selectivity against D2, D3, and multiple serotonin receptors, a critical attribute for developing targeted CNS therapeutics. Procuring this specific scaffold provides the most direct synthetic route to this high-value pharmacophore.

Evidence DimensionReceptor Binding Affinity (Ki) of a Direct Derivative
Target Compound Data1.52 nM (for Dopamine D4 receptor)
Comparator Or Baseline>100-fold selectivity vs. Dopamine D2, D3, 5-HT1A, 5-HT2A, 5-HT2C, CB1, and sigma-1 receptors
Quantified Difference>10,000% lower affinity for off-target receptors
ConditionsIn vitro competitive binding assay using [3H]methylspiperone in recombinant HEK293 cells.

This evidence validates the compound's utility as a high-value starting material for developing selective CNS drug candidates, justifying its procurement over more generic or unvalidated building blocks.

Structural Selectivity: Piperazine vs. Piperidine Core Determines >400-Fold Difference in Sigma-1 Receptor Affinity

The choice between a piperazine and a piperidine core is a critical design decision with dramatic consequences for bioactivity. In a study on closely related pyridinyl derivatives, the compound with a 4-(pyridin-4-yl)piperazin-1-yl core showed a low affinity for the sigma-1 receptor (σ1R) with a Ki of 1531 nM. In direct contrast, substituting the piperazine with a piperidine ring resulted in a compound with a Ki of 3.64 nM, representing a more than 420-fold increase in affinity. This demonstrates the non-interchangeable nature of these two heterocyclic cores.

Evidence DimensionReceptor Binding Affinity (Ki)
Target Compound Data1531 nM (for Piperazine-containing analog at σ1R)
Comparator Or BaselinePiperidine-containing analog: 3.64 nM
Quantified Difference420-fold lower affinity for the piperazine analog compared to the piperidine analog
ConditionsCompetitive binding assays for human sigma-1 receptor (hσ1R).

For researchers targeting or avoiding the sigma-1 receptor, this quantitative data proves that substituting between piperazine and piperidine analogs is not a trivial modification and justifies the specific procurement of one over the other.

Coordination Chemistry: Enables Terminal Chelation, Unlike Bridging Behavior of Disubstituted Analogs

The monosubstituted nature of 1-(2-(Pyridin-2-yl)ethyl)piperazine is critical for its function as a terminal or chelating ligand in coordination chemistry. The available secondary amine allows it to act as a bidentate N,N'-ligand to a single metal center. This is fundamentally different from the behavior of its close analog, 1,4-bis[2-(pyridin-2-yl)ethyl]piperazine (Ppz), where both piperazine nitrogens are substituted. In a cobalt(II) chloride system, Ppz was shown to act as a bridging ligand, forming a dinuclear complex, [Co2(Ppz)Cl4], where the piperazine ring links two separate cobalt ions. This bridging behavior is impossible for the monosubstituted title compound.

Evidence DimensionCoordination Mode
Target Compound DataActs as a terminal bidentate (chelating) ligand
Comparator Or Baseline1,4-bis[2-(pyridin-2-yl)ethyl]piperazine (Ppz) acts as a bridging ligand
Quantified DifferenceQualitative difference: Mononuclear chelate vs. Dinuclear bridged complex
ConditionsSynthesis of cobalt(II) chloride complexes.

This dictates the resulting molecular and supramolecular architecture, making the choice between the mono- and di-substituted piperazine essential for researchers designing catalysts, polymers, or metal-organic frameworks with specific, predictable geometries.

Development of Selective Dopamine D4 Receptor Modulators

This compound is the right choice as a starting material for medicinal chemistry programs aimed at developing selective D4 receptor ligands for potential use in schizophrenia and other CNS disorders. Its structure is validated as a direct precursor to scaffolds with nanomolar potency and high selectivity over other dopamine and serotonin receptors.

Synthesis of Defined Mononuclear Metal Complexes

In materials science and catalysis, this ligand is ideal for synthesizing well-defined, mononuclear metal complexes. Its inability to form bridged structures, unlike its disubstituted counterparts, ensures predictable coordination spheres and avoids the formation of polymeric or oligomeric species, which is critical for studies in homogeneous catalysis and molecular magnetism.

Negative Control and Baseline in SAR Studies

For researchers developing ligands targeting the sigma-1 receptor, this compound serves as an excellent negative control or baseline scaffold. The established low affinity of the pyridinylpiperazine core for σ1R allows for clear structure-activity relationship conclusions when compared against higher-affinity analogs, such as those based on a piperidine core.

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

191.142247555 g/mol

Monoisotopic Mass

191.142247555 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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